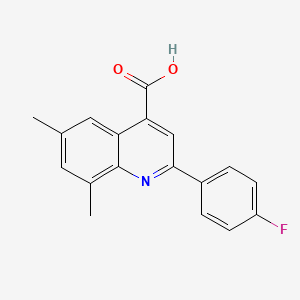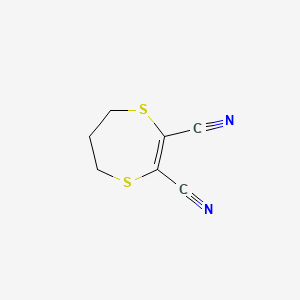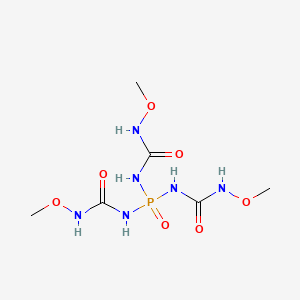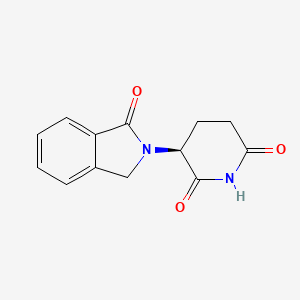
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridine ring fused to an indole structure, making it a unique and potentially significant molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole typically involves multiple steps, including the formation of the indole and pyridine rings, followed by their fusion. Common reagents used in these reactions may include:
Indole synthesis: Fischer indole synthesis using phenylhydrazine and ketones.
Pyridine synthesis: Hantzsch pyridine synthesis using β-ketoesters, aldehydes, and ammonia.
Fusion of rings: Cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Using it in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of 2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, including:
Binding to receptors: Modulating signal transduction pathways.
Inhibiting enzymes: Affecting metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,9-Tetrahydro-1H-pyrido(3,4-b)indole: Lacks the diethylaminoacetyl and pyridinyl groups.
1-(3-Pyridinyl)-1H-indole: Lacks the tetrahydro and diethylaminoacetyl groups.
Uniqueness
2,3,4,9-Tetrahydro-2-((diethylamino)acetyl)-1-(3-pyridinyl)-1H-pyrido(3,4-b)indole is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
110785-20-1 |
|---|---|
Formule moléculaire |
C22H26N4O |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
2-(diethylamino)-1-(1-pyridin-3-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethanone |
InChI |
InChI=1S/C22H26N4O/c1-3-25(4-2)15-20(27)26-13-11-18-17-9-5-6-10-19(17)24-21(18)22(26)16-8-7-12-23-14-16/h5-10,12,14,22,24H,3-4,11,13,15H2,1-2H3 |
Clé InChI |
CJPWNBNMOISVOL-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(=O)N1CCC2=C(C1C3=CN=CC=C3)NC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


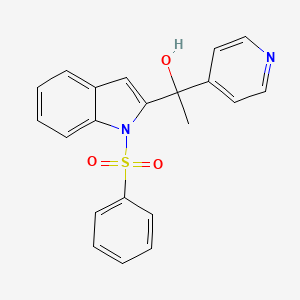
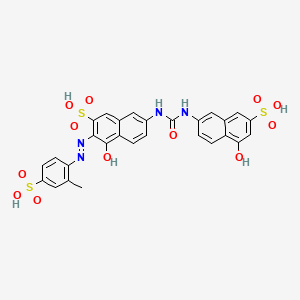
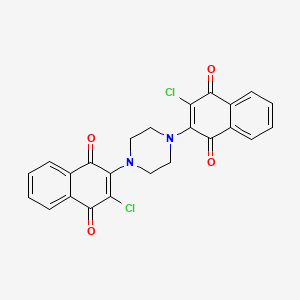
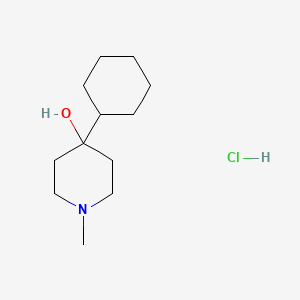
![14-methyl-11-thia-13,17-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,4,6,8,12,14-heptaen-16-one](/img/structure/B12798743.png)


